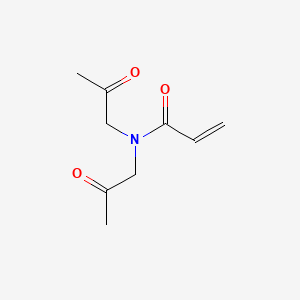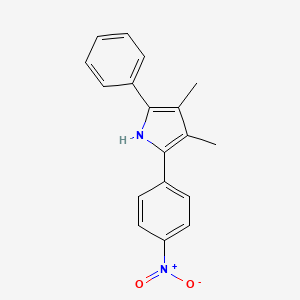
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of two methyl groups, a nitrophenyl group, and a phenyl group attached to the pyrrole ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole typically involves multi-step organic reactions. One common method is the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with an appropriate amine, such as methylamine, under acidic conditions to yield the desired pyrrole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques, often employing palladium or platinum catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole exerts its effects is primarily through its interaction with biological macromolecules. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
2,5-Dimethyl-1H-pyrrole: Lacks the nitrophenyl and phenyl groups, resulting in different chemical properties and reactivity.
4-Nitrophenyl-1H-pyrrole: Lacks the dimethyl and phenyl groups, affecting its biological activity and applications.
5-Phenyl-1H-pyrrole: Lacks the nitrophenyl and dimethyl groups, leading to different chemical behavior.
Uniqueness: 3,4-Dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitrophenyl) groups on the pyrrole ring allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
73935-69-0 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
3,4-dimethyl-2-(4-nitrophenyl)-5-phenyl-1H-pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-12-13(2)18(15-8-10-16(11-9-15)20(21)22)19-17(12)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |
Clave InChI |
AJUFUQGCNZEUGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
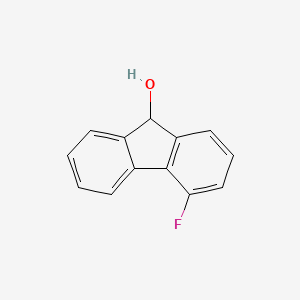
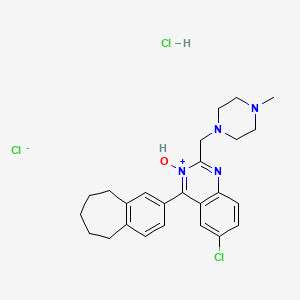
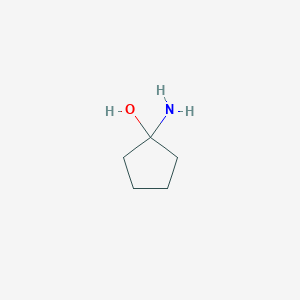
acetonitrile](/img/structure/B14450252.png)
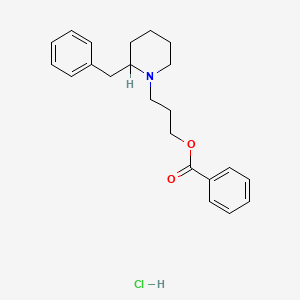
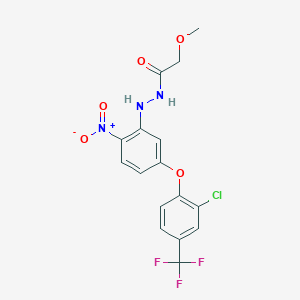

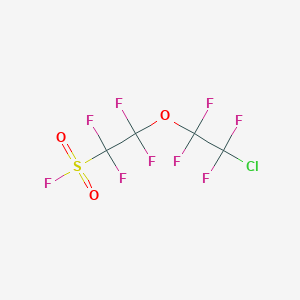

![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)


